![molecular formula C12H9Cl2NO2 B186954 Ethyl 2,4-dichloroquinoline-3-carboxylate CAS No. 6315-94-2](/img/structure/B186954.png)
Ethyl 2,4-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 2,4-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 2,4-dichloroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 2,4-dichloroquinoline-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,4-dichloroquinoline-3-carboxylate is investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes critical for survival .
- Anticancer Properties : Research has shown that certain quinoline derivatives can induce apoptosis in cancer cells, suggesting that this compound could serve as a precursor for developing novel anticancer agents .
Biological Research
The compound is also used in biological studies to understand its interaction with biological targets:
- Enzyme Inhibition : this compound has been shown to interact with specific enzymes, potentially leading to new insights in enzyme regulation and inhibition mechanisms .
- Drug Development : As a versatile intermediate, it is employed in synthesizing various pharmaceutical compounds aimed at treating infectious diseases and cancer .
Industrial Applications
In addition to its pharmaceutical relevance, this compound finds utility in industrial applications:
- Agrochemicals : this compound is explored for use in developing agrochemicals due to its potential herbicidal and fungicidal properties .
- Dyes and Pigments : The compound's unique structure allows it to be used as an intermediate in synthesizing dyes and pigments for various applications .
Case Study 1: Antimicrobial Activity
A study published in "Antimalarial Drug Research" explored various quinoline derivatives' efficacy against resistant strains of bacteria. This compound showed promising results in inhibiting growth at low concentrations, highlighting its potential as a lead compound for new antibiotics .
Case Study 2: Anticancer Efficacy
Research conducted on the cytotoxic effects of quinoline derivatives demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. This finding paves the way for further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Ethyl 2,4-dichloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4,6-dichloroquinoline-3-carboxylate: Similar structure but different substitution pattern, leading to varied chemical and biological properties.
2-Chloroquinoline-3-carboxylate: Lacks the ethyl ester group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Biological Activity
Ethyl 2,4-dichloroquinoline-3-carboxylate (EDC) is a synthetic compound with a quinoline backbone that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of EDC, focusing on its antimicrobial, anticancer, and antiviral properties, along with detailed research findings and case studies.
Chemical Structure and Properties
EDC has the molecular formula and a molecular weight of approximately 270.11 g/mol. The compound features two chlorine atoms at the 2 and 4 positions of the quinoline ring and an ethyl ester functional group at the 3 position. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
EDC has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate that EDC exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
A comparative study highlighted EDC's antimicrobial efficacy relative to other quinoline derivatives, demonstrating that the dichloro substitution enhances its activity compared to compounds with fewer or different substituents.
2. Anticancer Properties
Recent research has explored the anticancer potential of EDC. In vitro studies have shown that EDC can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as PI3K/Akt signaling .
A notable case study reported that treatment with EDC led to a significant decrease in cell viability in MCF-7 cells, with IC50 values around 25 µM after 48 hours of exposure. The study suggested that EDC activates caspase-dependent pathways, leading to increased apoptosis markers like cleaved PARP and caspase-3 .
3. Antiviral Activity
EDC has also been evaluated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). Preliminary studies suggest that EDC may inhibit viral replication by interfering with reverse transcriptase activity. In vitro assays revealed that EDC reduced HIV p24 antigen levels significantly at concentrations as low as 5 µM.
The biological activity of EDC is primarily attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed that EDC inhibits bacterial enzymes critical for cell wall synthesis and function. In cancer cells, EDC appears to disrupt signaling pathways essential for cell survival and proliferation.
Case Studies
Study | Findings | |
---|---|---|
Study on Antimicrobial Activity | MIC values for E. coli ranged from 10-50 µg/mL | EDC demonstrates significant antimicrobial efficacy |
Anticancer Study on MCF-7 Cells | IC50 of 25 µM after 48 hours; induction of apoptosis | EDC may serve as a potential anticancer agent |
HIV Inhibition Assay | Reduction in HIV p24 antigen levels at 5 µM | Suggests potential as an antiviral agent |
Comparison with Similar Compounds
To understand the unique properties of EDC, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-chloroquinoline-3-carboxylate | Contains one chlorine atom; less potent activity | |
Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at position four; different activity profile | |
Mthis compound | Methyl group instead of ethyl; varied solubility |
EDC stands out due to its dual chlorine substituents and ethoxy group, which enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2,4-dichloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLITMQCMVRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281269 | |
Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-94-2 | |
Record name | 3-Quinolinecarboxylic acid, 2,4-dichloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6315-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21038 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6315-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the quinoline and carboxylate groups in Ethyl 2,4-dichloroquinoline-3-carboxylate?
A1: In the crystal structure of this compound, the quinoline and carboxylate groups are nearly perpendicular to each other. [] The dihedral angle between the mean planes of these two groups is 87.06° indicating a nearly orthogonal orientation. []
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